molecular formula C21H20ClNO7 B13437783 rac-FenoxapropP-Ethyl-2-ethylformate

rac-FenoxapropP-Ethyl-2-ethylformate

Cat. No.: B13437783
M. Wt: 433.8 g/mol
InChI Key: STHXFMVMUCMJMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of rac-FenoxapropP-Ethyl-2-ethylformate involves several steps. One common method includes the reaction of 2-chloro-4-(6-chlorobenzoxazol-2-yloxy)phenol with ethyl 2-bromopropionate in the presence of a base, such as potassium carbonate, to form the intermediate product. This intermediate is then esterified with 2-ethylformate to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

rac-FenoxapropP-Ethyl-2-ethylformate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the ester bond in the presence of water or acidic conditions results in the formation of fenoxaprop acid . Oxidation reactions can occur under oxidative conditions, leading to the formation of various oxidation products. Substitution reactions, particularly nucleophilic substitution, can occur with suitable nucleophiles, resulting in the formation of substituted derivatives . Common reagents used in these reactions include acids, bases, and oxidizing agents .

Properties

Molecular Formula

C21H20ClNO7

Molecular Weight

433.8 g/mol

IUPAC Name

diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate

InChI

InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3

InChI Key

STHXFMVMUCMJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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